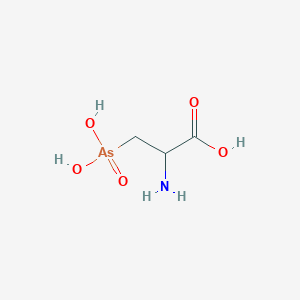
(Chloromethyl)diphenylphosphine Oxide
Overview
Description
(Chloromethyl)diphenylphosphine Oxide, with the chemical formula C13H12ClOP, is a versatile organophosphorus compound. It is commonly used as a reagent in organic synthesis and serves as a ligand in coordination chemistry. The compound is characterized by its white to off-white solid appearance and is soluble in common organic solvents such as chloroform, DMSO, and ethyl acetate .
Mechanism of Action
Target of Action
(Chloromethyl)diphenylphosphine Oxide is a type of tertiary phosphine . Tertiary phosphines are widely used in transition metal catalysis and organocatalysis, which inspires the design of new phosphines of various structures and the tuning of their properties . The primary targets of this compound are therefore likely to be transition metals and organic catalysts involved in various chemical reactions.
Mode of Action
The interaction of this compound with its targets involves the formation of P-C bonds . This compound can be synthesized through the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . An electron-withdrawing group on the benzene ring of ArCl greatly accelerates the reactions with R2PNa, while an alkyl group reduces the reactivity .
Pharmacokinetics
It has a molecular weight of 250.66 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It is soluble in chloroform, DMSO, and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the benzene ring of ArCl can greatly accelerate its reactions, while an alkyl group can reduce its reactivity . Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)diphenylphosphine Oxide can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base. Another method includes the reaction of diphenylphosphine with formaldehyde and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using diphenylphosphine and chloromethyl methyl ether under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or dichloromethane, followed by purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)diphenylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to diphenylphosphine.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
(Chloromethyl)diphenylphosphine Oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triphenylphosphine Oxide: Similar in structure but lacks the chloromethyl group.
Diphenylphosphine: The reduced form of (Chloromethyl)diphenylphosphine Oxide.
(Chloromethyl)triphenylphosphine: Similar but with an additional phenyl group.
Uniqueness: this compound is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Properties
IUPAC Name |
[chloromethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFFLDNJJJXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to (chloromethyl)diphenylphosphine oxide upon X-ray irradiation at low temperatures?
A2: X-ray irradiation of this compound crystals at 3 K generates the radical species Ph2P(O)CH2Cl-. [, ] This radical, characterized by electron paramagnetic resonance (EPR) spectroscopy, exhibits hyperfine coupling to chlorine, hydrogen, and phosphorus nuclei, providing valuable information about its electronic structure and geometry. The observed hyperfine coupling constants and g-tensor components indicate that the unpaired electron in Ph2P(O)CH2Cl- is primarily localized on the carbon atom adjacent to the chlorine atom. [] This suggests that X-ray irradiation induces a homolytic cleavage of the C-Cl bond in this compound, leading to the formation of the observed radical species.
Q2: How is this compound characterized using spectroscopic techniques?
A3: this compound and its metal complexes can be characterized using a combination of spectroscopic techniques. 13C, 119Sn, and 31P NMR spectroscopy provide information about the structure and bonding within the compounds. [] Specifically, changes in chemical shifts and coupling patterns upon complexation can reveal the coordination environment around the phosphorus and tin atoms. Additionally, EPR spectroscopy has been used to study the radical species generated upon X-ray irradiation of this compound, providing insight into the electronic structure and geometry of these reactive intermediates. [] These spectroscopic techniques offer complementary information that, when combined with crystallographic data, allows for a comprehensive understanding of the structural features and reactivity of this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one](/img/structure/B118498.png)



![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)








